Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

Melatonin receptor pharmacology GPCR signaling Chemical probe validation

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a sodium salt of a thiazole‑4‑acetic acid derivative featuring a tetrahydrofuran (oxolane) substituent at the 2‑position of the thiazole ring. It is supplied as a powder with a purity of 95% and is stable at room temperature.

Molecular Formula C9H10NNaO3S
Molecular Weight 235.23
CAS No. 2228777-36-2
Cat. No. B2686097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate
CAS2228777-36-2
Molecular FormulaC9H10NNaO3S
Molecular Weight235.23
Structural Identifiers
SMILESC1COCC1C2=NC(=CS2)CC(=O)[O-].[Na+]
InChIInChI=1S/C9H11NO3S.Na/c11-8(12)3-7-5-14-9(10-7)6-1-2-13-4-6;/h5-6H,1-4H2,(H,11,12);/q;+1/p-1
InChIKeyBLQRKBJSYAHOFR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate (CAS 2228777-36-2): Key Properties and Research Applications


Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is a sodium salt of a thiazole‑4‑acetic acid derivative featuring a tetrahydrofuran (oxolane) substituent at the 2‑position of the thiazole ring . It is supplied as a powder with a purity of 95% and is stable at room temperature . The compound belongs to the broader class of thiazole‑4‑acetic acid derivatives, which have been extensively explored as inhibitors of stearoyl‑CoA desaturase‑1 (SCD1) in metabolic disease research [1]. This specific sodium salt is marketed as a biochemical reagent for research use only .

Why Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate Cannot Be Replaced by Other Thiazole‑4‑Acetate Analogs


While numerous thiazole‑4‑acetic acid derivatives exist as SCD1 inhibitors or melatonin receptor ligands, the specific substitution pattern—particularly the tetrahydrofuran‑3‑yl group at the 2‑position of the thiazole ring—dictates both biological target engagement and physicochemical properties [1]. In the melatonin receptor field, structurally related analogs such as Z3670677764 serve as inactive controls for the selective MT2 agonist UCSF4226, demonstrating that subtle modifications to the thiazole scaffold can abolish functional activity [2]. In the SCD1 inhibitor series, modifications to the thiazole‑4‑acetic acid core have been shown to profoundly alter tissue distribution (liver‑selective vs. systemic) and potency [1]. Therefore, substituting this specific sodium salt with a generic thiazole‑4‑acetate analog risks introducing unintended biological activity, altered solubility, or inconsistent experimental outcomes.

Quantitative Differentiation of Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate Against Closest Analogs


Inactive Control for Melatonin MT2 Receptor Agonist UCSF4226

Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate is structurally related to the inactive control Z3670677764, which exhibits no functional activity at human melatonin MT1 or MT2 receptors (pEC50 < 4.5, equivalent to > 30 µM) in cAMP inhibition assays [1]. This contrasts with the active agonist UCSF4226, which displays pEC50 values of 6.8 ± 0.2 at MT1 and 8.2 ± 0.1 at MT2 [1]. The tetrahydrofuran‑3‑yl substituent on the thiazole ring is a key structural feature that distinguishes active from inactive analogs in this series .

Melatonin receptor pharmacology GPCR signaling Chemical probe validation

Physicochemical Properties Differentiating Sodium Salt from Free Acid

The sodium salt form (CAS 2228777-36-2) exhibits improved aqueous solubility compared to the corresponding free acid (CAS 1250763-48-4). The free acid has a predicted density of 1.383 ± 0.06 g/cm³ and a boiling point of 405.1 ± 40.0 °C [1]. While direct solubility values are not reported, the sodium salt is supplied as a powder with 95% purity and is stable at room temperature, making it more amenable to formulation in aqueous buffers for biological assays .

Solubility Formulation Pre‑clinical development

Thiazole‑4‑Acetic Acid Scaffold: SCD1 Inhibitor Class Context

Thiazole‑4‑acetic acid derivatives, including the core scaffold of this compound, have been optimized for SCD1 inhibition. Lead compound 48 (a structurally related thiazole‑4‑acetic acid analog) exhibits potent SCD1 inhibitory activity in ex vivo liver assays and demonstrates significant efficacy in rodent models of diabetes, hepatic steatosis, and obesity [1]. While quantitative data for this specific sodium salt are not available, its core structure positions it within a well‑characterized pharmacophore for SCD1 inhibition [2].

Metabolic disease SCD1 inhibition Liver‑selective targeting

Recommended Research Applications for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate


Inactive Control for Melatonin MT2 Receptor Agonist Studies

Use this compound as a matched inactive control in experiments investigating the selective melatonin MT2 receptor agonist UCSF4226. The structural similarity ensures that any observed phenotypic effects can be attributed to on‑target MT2 engagement rather than off‑target interactions of the thiazole scaffold [1]. This is critical for validating chemical probes in circadian rhythm and neuropsychiatric disorder research.

Medicinal Chemistry Optimization of SCD1 Inhibitors

Employ this compound as a core scaffold for the design and synthesis of novel stearoyl‑CoA desaturase‑1 (SCD1) inhibitors. The thiazole‑4‑acetic acid framework has been validated in the discovery of liver‑selective SCD1 inhibitors with therapeutic potential in diabetes, hepatic steatosis, and obesity [2]. The tetrahydrofuran‑3‑yl substituent provides a handle for further structure‑activity relationship (SAR) exploration to modulate potency and tissue distribution .

Aqueous Formulation Development

Utilize the sodium salt form for in vitro and in vivo studies requiring aqueous solubility. The salt form eliminates the need for organic co‑solvents that may interfere with cellular assays or introduce toxicity in animal models . This is particularly advantageous for dose‑response studies and pharmacokinetic profiling in early‑stage drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium 2-(2-(tetrahydrofuran-3-yl)thiazol-4-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.